FTI-2148

Catalog No.
S528515
CAS No.
M.F
C24H28N4O3S
M. Wt
452.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FTI-2148

Product Name

FTI-2148

IUPAC Name

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1

InChI Key

KULAYTGUTXCHSV-QFIPXVFZSA-N

SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

FTI2148; FTI 2148; FTI-2148.

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O

Description

The exact mass of the compound (2S)-2-[(4-{[(1H-imidazol-4-ylmethyl)amino]methyl}-2-(2-methylphenyl)phenyl)formamido]-4-(methylsulfanyl)butanoic acid is 452.18821 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FTI-2148 is a synthetic compound classified as a non-thiol-containing peptidomimetic inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins, particularly those involved in oncogenic signaling pathways. Its chemical formula is C24H28N4O3SC_{24}H_{28}N_{4}O_{3}S with a molecular weight of approximately 680.6 g/mol . The compound is designed to selectively inhibit farnesyltransferase activity, which is essential for the farnesylation of proteins such as H-Ras, a well-known oncogene implicated in various cancers .

FTI-2148 functions by binding to the active site of farnesyltransferase, preventing the enzyme from catalyzing the transfer of a farnesyl group to its substrate proteins. This inhibition disrupts the post-translational modification necessary for the proper localization and function of these proteins. The selectivity of FTI-2148 for farnesyltransferase over geranylgeranyltransferase I is significant, with an inhibitory concentration (IC50) of 1.4 nM for farnesyltransferase compared to 1700 nM for geranylgeranyltransferase I .

FTI-2148 has demonstrated potent antitumor activity in various preclinical models. It effectively inhibits the growth of cancer cells that rely on farnesylated proteins for their proliferation and survival. Studies have shown that FTI-2148 can suppress oncogenic signaling pathways, leading to reduced tumor growth in vitro and in vivo . Additionally, it has been noted to inhibit the farnesylation of specific proteins like HDJ2 in RAS-transformed NIH3T3 cells, indicating its potential utility in targeting RAS-driven malignancies .

The synthesis of FTI-2148 involves several key steps:

  • Reductive Amination: The process begins with the methionine methyl ester adduct of 2-(2-methylphenyl)-4-aminomethylbenzoic acid, which undergoes reductive amination with 1-trityl-1-4-formyl-imidazole.
  • Deprotection: Following reductive amination, protective groups are removed to yield the active compound.
  • Deesterification: The final step involves deesterification using lithium hydroxide to obtain FTI-2148 in its active form .

This synthetic pathway showcases the complexity and precision required to create this specific inhibitor.

FTI-2148 holds promise primarily in cancer therapy due to its ability to inhibit farnesyltransferase activity. Its applications include:

  • Cancer Treatment: Targeting RAS-driven tumors, particularly those exhibiting high levels of farnesylated proteins.
  • Combination Therapy: Enhancing the efficacy of existing chemotherapeutic agents when used in combination, as it can sensitize cancer cells to other treatments .

Studies on FTI-2148 have focused on its interactions with various cellular pathways and proteins. It has been shown to effectively inhibit the processing of oncogenic H-Ras, leading to decreased activation of downstream mitogen-activated protein kinase pathways . Furthermore, interaction studies indicate that FTI-2148 can affect cellular physiology differently compared to other similar inhibitors, highlighting its unique mechanism of action .

Several compounds share structural or functional similarities with FTI-2148. Below is a comparison highlighting their uniqueness:

Compound NameTypeSelectivity (IC50 FTase / GGTase I)Unique Features
FTI-276Thiol-containing0.5 nM / 50 nMContains thiol group; higher potency against FTase
GGTI-2154GGTase I inhibitor5600 nM / 21 nMSelective for GGTase I
FTI-2153Methyl ester prodrug>3000-fold more potent than FTI-2148Prodrug form enhances cellular uptake
GGTI-298GGTase I inhibitor203 nM / 55 nMSelective for GGTase I

FTI-2148's non-thiol structure sets it apart from other inhibitors like FTI-276, allowing for distinct pharmacological profiles and potentially reduced toxicity . This selectivity and efficacy make it a valuable candidate in targeted cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

452.18821194 g/mol

Monoisotopic Mass

452.18821194 g/mol

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Guida WC, Hamilton AD, Crotty JW, Sebti SM. Protein farnesyltransferase: flexible docking studies on inhibitors using computational modeling. J Comput Aided Mol Des. 2005 Dec;19(12):871-85. Epub 2006 May 12. PubMed PMID: 16607571.
2: Carrico D, Ohkanda J, Kendrick H, Yokoyama K, Blaskovich MA, Bucher CJ, Buckner FS, Van Voorhis WC, Chakrabarti D, Croft SL, Gelb MH, Sebti SM, Hamilton AD. In vitro and in vivo antimalarial activity of peptidomimetic protein farnesyltransferase inhibitors with improved membrane permeability. Bioorg Med Chem. 2004 Dec 15;12(24):6517-26. PubMed PMID: 15556768.
3: Sun J, Ohkanda J, Coppola D, Yin H, Kothare M, Busciglio B, Hamilton AD, Sebti SM. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice. Cancer Res. 2003 Dec 15;63(24):8922-9. PubMed PMID: 14695209.
4: Sun J, Blaskovich MA, Knowles D, Qian Y, Ohkanda J, Bailey RD, Hamilton AD, Sebti SM. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine. Cancer Res. 1999 Oct 1;59(19):4919-26. PubMed PMID: 10519405.

Explore Compound Types